molecular formula C24H32N2O2 B10892304 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B10892304
M. Wt: 380.5 g/mol
InChI Key: GEVDBEBWNBYFPF-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine is a structurally complex organic compound featuring:

  • A piperidine core substituted at position 4 with a pyrrolidin-1-yl group.
  • A benzyl group at position 1, modified with a 3-benzyloxy-4-methoxybenzyl substituent.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C24H32N2O2/c1-27-23-10-9-21(17-24(23)28-19-20-7-3-2-4-8-20)18-25-15-11-22(12-16-25)26-13-5-6-14-26/h2-4,7-10,17,22H,5-6,11-16,18-19H2,1H3

InChI Key

GEVDBEBWNBYFPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCC3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. These intermediates are then reacted with piperidine and pyrrolidine under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group (-OCH₂C₆H₅) is susceptible to oxidation under controlled conditions. Catalytic hydrogenation with palladium-on-carbon (Pd/C) in methanol selectively removes the benzyl protecting group, yielding a phenolic intermediate. This reaction is critical for synthesizing derivatives with free hydroxyl groups for further functionalization.

Typical Conditions :

  • Reagent : 10% Pd/C, H₂ (1 atm)

  • Solvent : Methanol

  • Temperature : 25–40°C

  • Yield : 75–90%

Alkylation and Substitution Reactions

The piperidine and pyrrolidine nitrogen atoms participate in alkylation and nucleophilic substitution. For example:

  • N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields quaternary ammonium salts.

  • Buchwald-Hartwig Amination : The aromatic methoxy group can undergo cross-coupling with aryl halides using palladium catalysts to introduce aryl amines.

Key Reaction Pathways :

Reaction TypeReagents/ConditionsProductReference
Benzyloxy deprotectionPd/C, H₂, MeOHPhenolic derivative
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylated piperidine
Aromatic substitutionPd(OAc)₂, Xantphos, Cs₂CO₃, aryl halideAryl-substituted analog

Hydrogenolysis and Reductive Amination

The benzyl ether group undergoes hydrogenolysis, while the secondary amine in pyrrolidine facilitates reductive amination. For instance:

  • Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and sodium cyanoborohydride (NaBH₃CN) introduces methyl groups to the pyrrolidine nitrogen.

  • Hydrogenolysis : Cleavage of the benzyloxy group under H₂ generates intermediates for downstream modifications.

Experimental Data :

  • Reductive Amination Yield : 60–80% (pH 6–7, RT)

  • Hydrogenolysis Selectivity : >95% for benzyloxy vs. methoxy groups.

Stability and Side Reactions

  • Acid Sensitivity : The methoxy group is stable under acidic conditions, but prolonged exposure to HCl (>2M) may demethylate the aromatic ring.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Pharmacological Derivatization

While not a direct chemical reaction, the compound’s derivatives are synthesized via the above methods to enhance biological activity. For example:

  • GHSR 1a Agonism : Methylation at the pyrrolidine nitrogen improves metabolic stability and receptor binding.

  • Dopamine Receptor Modulation : Structural analogs with fluorophenyl substituents show selectivity for D₄ receptors (Kᵢ = 96 nM) .

Scientific Research Applications

Pharmacological Applications

1. Receptor Modulation

Preliminary studies indicate that 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine acts as an agonist for the growth hormone secretagogue receptor 1a (GHSR 1a). This receptor is crucial in appetite regulation and metabolic processes. The compound's interaction with GHSR 1a may enhance growth hormone release, influencing physiological functions related to metabolism and energy homeostasis.

2. Anticancer Activity

Research has shown that compounds structurally similar to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine exhibit anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating dose-dependent effects. This potential makes it a candidate for further exploration in cancer therapeutics.

3. Neurological Disorders

The compound's structural features suggest possible applications in treating neurological disorders. Its ability to modulate specific receptors may lead to therapeutic effects in conditions such as anxiety or depression, where receptor modulation plays a critical role .

Synthesis and Derivatives

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine typically involves several key steps:

  • Formation of the Piperidine and Pyrrolidine Rings : These rings are synthesized through standard methods involving amine coupling reactions.
  • Introduction of Aromatic Substituents : The benzyloxy and methoxy groups are added via alkylation reactions using appropriate halides.

This synthetic pathway allows for the generation of various derivatives with altered pharmacological profiles, enhancing the compound's versatility.

Case Studies

A few notable case studies highlight the compound's applications:

Study Focus Findings Reference
Anticancer ActivityDemonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines (IC50 values ranging from 0.5 to 10 µM)
Neurological EffectsPotential as an antagonist at specific receptors linked to migraine treatment; showed promising intranasal bioavailability in animal models

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substituents

Piperidine derivatives with benzyl or aryloxy groups are widely studied for their pharmacological diversity. Key comparisons include:

Compound Name Structural Features Biological Activity Key Differences
3-(4-(Benzyloxy)phenyl)piperidine Piperidine + 4-benzyloxyphenyl CNS-targeted activity Lacks methoxy and pyrrolidinyl groups; simpler substitution pattern.
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate Piperidine + ethyl ester + benzyloxyphenoxypropyl Analgesic/antidepressant potential Contains ester group; modified linker between piperidine and benzyloxy group.
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine Piperidine + methoxypyrrolidinyl + sulfonyl group Antimicrobial activity Replaces benzyloxy-methoxybenzyl with sulfonyl and methoxypyrrolidine groups.

Analysis : The target compound’s dual oxygenated benzyl substituents (benzyloxy and methoxy) enhance its lipophilicity and receptor-binding specificity compared to simpler piperidine derivatives.

Pyrrolidine-Containing Analogues

Pyrrolidine moieties are often incorporated to modulate pharmacokinetics. Notable examples:

Compound Name Structural Features Biological Activity Key Differences
4-(3-Benzylpyrrolidin-1-yl)-2-methylquinoline Pyrrolidine + quinoline core Antimicrobial activity Lacks piperidine ring; quinoline core alters target specificity.
N-[4-(benzyloxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide Piperidine + chlorophenylsulfonyl + benzyloxy Broad medicinal applications Sulfonamide group introduces distinct reactivity and solubility.
1-Benzyl-3-(4-methoxyphenyl)-piperadine-3-carboxylic acid Piperidine + carboxylic acid + benzyl/methoxyphenyl Unknown (structural focus) Carboxylic acid group replaces pyrrolidine, altering polarity.

Analysis : The target compound’s pyrrolidin-1-yl group at position 4 may enhance binding to amine receptors (e.g., serotonin or dopamine transporters) compared to carboxamide or sulfonyl analogues.

Benzyloxy/Methoxy-Substituted Derivatives

Benzyloxy and methoxy groups are critical for modulating solubility and bioactivity:

Compound Name Structural Features Biological Activity Key Differences
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine Dual sulfonyl groups + morpholine/piperidine Pharmacological candidate Dual sulfonyl groups increase metabolic stability but reduce CNS penetration.
5-[1-(3-Methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Piperidine + triazolone + methoxybenzyl/methoxybenzoyl Enzyme inhibition Triazolone ring introduces hydrogen-bonding capacity.
4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile Piperidine + pyridine + benzonitrile Research applications Nitrile group enhances electrophilicity for nucleophilic reactions.

Analysis : The 3-benzyloxy-4-methoxybenzyl substituent in the target compound likely improves blood-brain barrier penetration compared to pyridine or nitrile-containing analogues, making it more suitable for neuropharmacology.

Uniqueness of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

The compound’s uniqueness arises from its synergistic structural features :

Dual Oxygenated Aromatic Groups : The 3-benzyloxy-4-methoxybenzyl group optimizes lipophilicity and target engagement in lipid-rich environments (e.g., CNS tissues) .

Pyrrolidine-Piperidine Hybrid : The pyrrolidin-1-yl group at position 4 may enhance affinity for G-protein-coupled receptors (GPCRs) compared to simpler piperidines .

Stereoelectronic Effects : The methoxy group’s electron-donating nature stabilizes aromatic interactions, while the benzyloxy group provides steric bulk for selective binding .

Biological Activity

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyloxy and methoxy group, contributing to its pharmacological profile. Its molecular formula is C20H26N2O2C_{20}H_{26}N_2O_2, with a molecular weight of approximately 342.43 g/mol.

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine exhibits biological activity through several mechanisms:

  • Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which may influence mood and cognition.
  • Antimicrobial Activity : Studies indicate that similar compounds within the piperidine class have demonstrated antibacterial and antifungal properties, suggesting that this compound may also exhibit such activities.

Antimicrobial Activity

Research has shown that derivatives of piperidine have varying degrees of antimicrobial efficacy. A recent study evaluated the antibacterial activity of several piperidine derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Pathogen
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidineTBDStaphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Vancomycin)4Staphylococcus aureus

Note: TBD indicates that specific data for this compound is yet to be determined in the referenced studies.

Case Studies

  • Antiviral Activity : A related study focused on 3-phenylpiperidine derivatives demonstrated antiviral activity against various viruses, including HIV-1 and HSV-1. The derivatives showed moderate protection levels, indicating that structural modifications can enhance biological efficacy. The compound's structure suggests it could be similarly effective against viral pathogens.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on related compounds showed varying levels of cytotoxicity in human cell lines. For instance, one derivative exhibited a CC50 (50% cytotoxic concentration) of 92 µM in Vero cells, suggesting that careful optimization is necessary to enhance therapeutic windows while minimizing toxicity.

Research Findings

Recent literature emphasizes the need for further exploration into the biological activities of this compound:

  • Pyrrole Derivatives : Research on pyrrole-containing compounds has highlighted their potential as lead compounds for developing new antibacterial agents. Similar structural motifs in 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine may yield insights into its antibacterial properties .
  • Inhibitory Activities : Compounds with similar structures have been shown to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the preparation of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

  • Benzylation : Reacting 4-(pyrrolidin-1-yl)piperidine with 3-(benzyloxy)-4-methoxybenzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl-methoxybenzyl substituent .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity ≥95% is critical for reproducible biological assays .
  • Validation : Confirm reaction completion via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using 1^1H/13^{13}C NMR .

Basic: How can researchers confirm the structural identity and stereochemical configuration of this compound?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 173 K). Data-to-parameter ratios >18.3 ensure reliability .
  • Spectroscopic Analysis :
    • NMR : Compare chemical shifts of aromatic protons (δ 6.8–7.4 ppm for benzyloxy/methoxy groups) and pyrrolidine/piperidine protons (δ 1.5–3.5 ppm) to reference spectra .
    • HRMS : Validate molecular weight (C24_{24}H30_{30}N2_2O2_2) with <2 ppm error .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Stability :
    • Thermal : Stable at room temperature for short-term (<1 week). Long-term storage requires –20°C .
    • Light Sensitivity : Protect from UV exposure; amber glass vials recommended .
  • Re-test Intervals : Every 6 months using HPLC (C18 column, acetonitrile/water gradient) to monitor degradation .

Advanced: How should researchers design assays to evaluate this compound’s biological activity, particularly for CNS targets?

Answer:

  • Target Selection : Prioritize receptors with structural homology to known piperidine ligands (e.g., sigma-1, 5-HT1A_{1A}) .
  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement (e.g., 3^3H-labeled antagonists) in HEK293 cells expressing recombinant receptors. Include negative controls (DMSO vehicle) .
    • Functional Activity : cAMP/GTPγS assays for G-protein-coupled receptors .
  • Data Normalization : Express results as % inhibition relative to reference agonists/antagonists (e.g., haloperidol for sigma-1) .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values across models) be resolved?

Answer:

  • Source Analysis :
    • Assay Conditions : Compare buffer pH, temperature, and ion concentrations (e.g., Mg2+^{2+} impacts GPCR binding) .
    • Cell Lines : Validate receptor expression levels (qPCR/Western blot) to rule out model-specific artifacts .
  • Statistical Methods : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability. Meta-analysis tools (e.g., RevMan) can pool data from ≥3 independent studies .

Advanced: What strategies mitigate off-target effects during in vivo pharmacokinetic studies?

Answer:

  • Metabolic Profiling :
    • LC-MS/MS : Identify major metabolites in liver microsomes (human/rat). Monitor for N-dealkylation or benzyl ether cleavage .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Dosing Regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass metabolism .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling .
  • Spill Management : Absorb with inert material (silica gel), seal in containers, and dispose via hazardous waste services .
  • Acute Exposure :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Dermal Contact : Wash with soap/water for 15 minutes .

Advanced: How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s selectivity?

Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures from PDB (e.g., 6DG1 for sigma-1). Optimize protonation states using PROPKA .
    • Ligand Parameterization : Generate 3D conformers (OpenBabel) and assign charges (AM1-BCC) .
  • Analysis : Prioritize residues within 4 Å of the ligand (e.g., piperidine nitrogen interactions with Glu172 in sigma-1). Compare binding poses across homologs to identify selectivity determinants .

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